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Compound of Interest

Compound Name: 3-Amino-5-bromo-2-ethylpyridine

Cat. No.: B1527636

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed
synthesis, and predicted physicochemical and spectroscopic properties of 3-Amino-5-bromo-
2-ethylpyridine. Due to the limited availability of published experimental data for this specific
compound, this guide leverages data from structurally related molecules to propose a viable
synthetic pathway and predict its characteristic analytical signatures. This document is intended
to serve as a foundational resource for researchers interested in the synthesis and potential
applications of this and similar pyridine derivatives. All quantitative data, including predicted
spectroscopic information, are summarized in structured tables for clarity and ease of
comparison.

Molecular Structure and Properties

3-Amino-5-bromo-2-ethylpyridine is a substituted pyridine derivative with the chemical
formula C7HeBrNz. The structural features include a pyridine ring substituted with an amino
group at the 3-position, a bromine atom at the 5-position, and an ethyl group at the 2-position.
These functional groups are expected to influence the molecule's reactivity, polarity, and
potential for intermolecular interactions.

Below is a summary of the known and calculated properties of 3-Amino-5-bromo-2-
ethylpyridine.
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Property Value Source

5-Bromo-2-ethylpyridin-3-

IUPAC Name ] N/A
amine

CAS Number 1093819-32-9 [1]

Molecular Formula C7HoBrN:2 N/A

Molecular Weight 201.06 g/mol N/A

Predicted LogP 1.8-2.2 N/A

) Amine: 4.5 - 5.5; Pyridine N:

Predicted pKa N/A

2.0-3.0

Proposed Synthesis

While a specific, experimentally validated synthesis for 3-Amino-5-bromo-2-ethylpyridine is
not readily available in the published literature, a plausible multi-step synthetic route can be
proposed based on established pyridine chemistry. The proposed pathway begins with the
synthesis of 2-ethyl-3-nitropyridine, followed by reduction of the nitro group to an amine, and
subsequent bromination.

Proposed Synthetic Workflow
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Step 1: Nitration
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Caption: Proposed multi-step synthesis of 3-Amino-5-bromo-2-ethylpyridine.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols based on general procedures for similar

transformations.

Step 1: Synthesis of 2-Ethyl-3-nitropyridine

o Materials: 2-Ethylpyridine, fuming nitric acid, concentrated sulfuric acid.

e Procedure: To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add 2-

ethylpyridine. To this solution, add fuming nitric acid dropwise while maintaining the
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temperature below 10 °C. After the addition is complete, the reaction mixture is warmed to
room temperature and then heated to 50-60 °C for several hours. The reaction is monitored
by TLC. Upon completion, the mixture is poured onto ice and neutralized with a suitable base
(e.g., NaOH solution) to precipitate the product. The crude product is then filtered, washed
with water, and can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Ethylpyridin-3-amine

o Materials: 2-Ethyl-3-nitropyridine, iron powder, hydrochloric acid (or hydrogen gas and a

palladium on carbon catalyst).

e Procedure (Fe/HCI): To a suspension of iron powder in a mixture of ethanol and water, add a
small amount of concentrated hydrochloric acid. Heat the mixture to reflux and then add a
solution of 2-ethyl-3-nitropyridine in ethanol dropwise. The reaction is refluxed until the
starting material is consumed (monitored by TLC). After completion, the reaction mixture is
cooled, and the iron salts are filtered off. The filtrate is concentrated, and the pH is adjusted
to be basic to precipitate the amine. The product is then extracted with an organic solvent
(e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated to
yield 2-ethylpyridin-3-amine.

Step 3: Synthesis of 3-Amino-5-bromo-2-ethylpyridine
o Materials: 2-Ethylpyridin-3-amine, N-bromosuccinimide (NBS) or bromine, acetic acid.

o Procedure (NBS): Dissolve 2-ethylpyridin-3-amine in a suitable solvent such as acetonitrile
or chloroform. Add N-bromosuccinimide portion-wise at room temperature. The reaction is
stirred for several hours and monitored by TLC. Upon completion, the solvent is removed
under reduced pressure. The residue is then partitioned between an aqueous basic solution
(e.g., sodium bicarbonate) and an organic solvent. The organic layer is separated, dried, and
concentrated to give the crude product, which can be purified by column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Amino-5-bromo-2-
ethylpyridine based on the analysis of structurally similar compounds.
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Predicted *H NMR Data
Chemical Shift (8,
( Multiplicity Integration Assignment
ppm)
~7.8 d 1H H-6 (Pyridine)
~7.2 d 1H H-4 (Pyridine)
~45-5.0 brs 2H -NH:z
~27 q 2H -CHz2-CHs
~1.2 t 3H -CH2-CHs
Predicted *C NMR Data
Chemical Shift (6, ppm) Assignment

~150 C-2 (Pyridine)
~145 C-6 (Pyridine)
~140 C-3 (Pyridine)
~125 C-4 (Pyridine)
~105 C-5 (Pyridine)
~25 -CH2-CHs

~14 -CH2-CHs

Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Doublet ]
symmetric)
3100 - 3000 Weak Aromatic C-H stretch
2980 - 2850 Medium Aliphatic C-H stretch
C=C and C=N stretch (Pyridine
1620 - 1580 Strong )
ring)
1500 - 1400 Medium N-H bend
1100 - 1000 Medium C-N stretch
850 - 750 Strong C-H out-of-plane bend
600 - 500 Medium C-Br stretch

Predicted Mass Spectrometry Data

miz Interpretation

[M]* and [M+2]* molecular ion peaks (due to

201/203
79Br and 81Br isotopes)
186/188 [M-CHs]*
172/174 [M-C2Hs]*
122 [M-Br]*

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any
associated signaling pathways for 3-Amino-5-bromo-2-ethylpyridine. Research into the
biological effects of this compound would be a novel area of investigation. Given the
prevalence of substituted pyridines in pharmacologically active molecules, it is plausible that
this compound could serve as a scaffold or intermediate in the development of new therapeutic
agents.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1527636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Logical Relationship of Spectroscopic Analysis

The structural elucidation of 3-Amino-5-bromo-2-ethylpyridine would follow a logical
workflow, integrating data from various spectroscopic techniques.

Spectroscopic Data Acquisition Data Interpretation
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Caption: Logical workflow for the structural elucidation of a molecule.

Conclusion

3-Amino-5-bromo-2-ethylpyridine is a chemical compound for which detailed experimental
data is not widely published. This guide has provided a proposed synthetic route and predicted
spectroscopic data based on the known chemistry of related pyridine derivatives. This
information serves as a valuable starting point for researchers aiming to synthesize and
characterize this molecule. Further experimental validation is necessary to confirm the
proposed synthesis and the predicted analytical data. The structural motifs present in this
molecule suggest it may be of interest in medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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